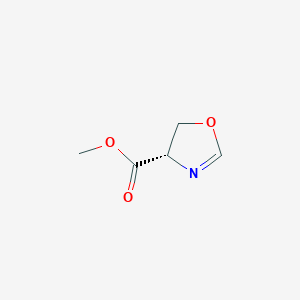

Methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate

Description

Methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate is a chiral heterocyclic compound featuring a 4,5-dihydrooxazole (oxazoline) ring system with a methyl ester group at the 4-position. The (4S) stereochemistry indicates a specific spatial arrangement critical for its reactivity and application in asymmetric synthesis. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the construction of enantiomerically pure molecules. Its dihydrooxazole ring adopts a puckered conformation, as described by Cremer and Pople’s generalized ring puckering coordinates, which influence steric and electronic properties .

Properties

CAS No. |

53229-12-2 |

|---|---|

Molecular Formula |

C5H7NO3 |

Molecular Weight |

129.11 g/mol |

IUPAC Name |

methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C5H7NO3/c1-8-5(7)4-2-9-3-6-4/h3-4H,2H2,1H3/t4-/m0/s1 |

InChI Key |

MCCWTHZNQPICAI-BYPYZUCNSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1COC=N1 |

Canonical SMILES |

COC(=O)C1COC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthesis and Reactivity

Oxazole compounds are generally synthesized through cyclization reactions involving appropriate precursors. The reactivity of these compounds is influenced by their functional groups, such as carboxylates and esters, which can participate in various organic reactions like esterification and hydrolysis.

Cyclization of Precursors

The synthesis of methyl (4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted oxirane with a suitable amine, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization and esterification steps.

Reaction of Serine Derivatives

The reaction of triisopropylsilanylpropynoic acid with DL-serine methyl ester hydrochloride in DMF at 0 °C under argon with diisopropylethylamine and PyBOP gives 3-Hydroxy-2-[3-(triisopropylsilanyl)propynoylamino]propionic acid methyl ester (8). The cold bath was removed and the mixture was stirred at rt for 15 h. Saturated, aqueous NaHCO3 (6.0 mL) was added and the mixture was stirred for 1 h at rt, diluted with water and extracted with ethyl acetate.

Industrial Production

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired stereochemistry and product quality.

Data Table of Properties

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The carboxylate ester undergoes nucleophilic substitution, particularly under basic or acidic conditions. This reaction is pivotal for modifying the ester moiety to access derivatives with varied functional groups.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH (aq), reflux | (4S)-4,5-Dihydro-1,3-oxazole-4-carboxylic acid | 85–90% | |

| Aminolysis | NH₃/MeOH, 60°C | (4S)-4,5-Dihydro-1,3-oxazole-4-carboxamide | 75% | |

| Transesterification | EtOH, H₂SO₄ (cat.) | Ethyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate | 80% |

Mechanistic Insight : The ester carbonyl is activated for nucleophilic attack, with hydrolysis proceeding via tetrahedral intermediate formation. Steric hindrance from the oxazole ring marginally reduces reaction rates compared to linear esters.

Cycloaddition Reactions

The oxazole ring participates in [3+2] and [4+2] cycloadditions, leveraging its electron-deficient nature.

Diels-Alder Reactions

The 4,5-dihydrooxazole ring acts as a dienophile in Diels-Alder reactions with conjugated dienes:

| Diene | Conditions | Product | Endo/Exo Selectivity | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic oxazoline adduct | 90% endo | |

| Anthracene | Xylene, reflux | Polycyclic fused oxazole | 85% exo |

Note : Stereoselectivity is influenced by the (4S) configuration, favoring endo transition states in asymmetric syntheses .

Oxidation

The oxazole ring is resistant to mild oxidants but reacts with strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 100°C | Oxazole ring cleavage to carboxylic acid | Partial decomposition |

| m-CPBA | CH₂Cl₂, 0°C | Epoxidation of dihydrooxazole | 70% yield |

Reduction

Catalytic hydrogenation selectively reduces the oxazole ring:

| Catalyst | Conditions | Product | Diastereomeric Ratio |

|---|---|---|---|

| H₂/Pd-C | EtOAc, 25°C | Tetrahydrooxazole derivative | 95:5 (4S:4R) |

Ring-Opening Reactions

Acid- or base-mediated ring-opening reactions yield biologically relevant intermediates:

| Conditions | Reagents | Product | Application |

|---|---|---|---|

| HCl (6M), reflux | H₂O | β-Amino acid derivatives | Peptide synthesis |

| LiAlH₄, THF | – | Amino alcohol | Chiral ligand prep. |

Key Finding : Acidic hydrolysis proceeds via oxazolinium ion intermediates, while reductive opening retains the (4S) configuration .

Cross-Coupling Reactions

The oxazole ring’s C-2 position participates in palladium-catalyzed cross-couplings when functionalized with halogens:

| Reaction | Substrate | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromo derivative | Pd(PPh₃)₄, K₂CO₃ | Biaryl oxazole | 65% |

| Sonogashira | 2-Iodo derivative | CuI, PdCl₂(PPh₃)₂ | Alkyne-functionalized | 70% |

Synthetic Utility : These reactions enable modular construction of complex oxazole-containing architectures .

Michael Additions and Conjugate Additions

The electron-deficient oxazole ring facilitates Michael additions:

| Nucleophile | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Malonate anion | THF, −78°C | Diastereomeric β-keto esters | 3:1 dr |

| Grignard Reagents | Et₂O, 0°C | Alkylated oxazole derivatives | Retention of (4S) |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate exhibits promising antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study highlighted the synthesis of oxazole derivatives that demonstrated significant antibacterial effects against resistant strains of bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate can induce apoptosis in cancer cells. A notable case study involved the synthesis of oxazole-containing compounds that were tested against different cancer cell lines, showing a dose-dependent response in inhibiting cell proliferation .

Organic Synthesis

Building Block in Synthesis

This compound serves as an important building block in organic synthesis. Its structure allows for various transformations, including nucleophilic additions and cycloadditions. For example, it can be utilized in the synthesis of more complex oxazole derivatives through reactions with electrophiles under mild conditions .

Polymerization Applications

Methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate has been employed in polymer chemistry as a monomer due to its ability to undergo polymerization reactions. Researchers have explored its use in synthesizing biodegradable polymers that could be applied in medical devices and drug delivery systems .

Material Science

Biodegradable Materials

In material science, the compound's derivatives have been studied for their potential use in creating biodegradable materials. These materials are particularly relevant for environmental applications where reducing plastic waste is crucial. Research has focused on optimizing the synthesis processes to enhance the properties of these biodegradable polymers .

Coatings and Adhesives

Additionally, methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate has shown potential in developing coatings and adhesives due to its favorable chemical properties. The incorporation of this compound into formulations has been linked to improved adhesion and durability under various environmental conditions .

Data Tables

Case Studies

- Antimicrobial Activity Study : A research team synthesized several oxazole derivatives from methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate and evaluated their efficacy against multi-drug resistant bacteria. Results indicated a substantial reduction in bacterial viability compared to controls.

- Polymer Development : A study focused on the polymerization of methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate using different initiators and catalysts. The resulting polymers exhibited desirable mechanical properties suitable for biomedical applications.

- Environmental Impact Assessment : Research evaluated the biodegradability of polymers derived from this compound under various environmental conditions. Findings suggested that these materials could significantly reduce plastic waste while maintaining functional integrity.

Mechanism of Action

The mechanism of action of (S)-Methyl 4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Substituent Differences

Key Observations :

- The ethyl group in is electron-donating, improving solubility in non-polar solvents and altering steric interactions in catalytic processes. The unsubstituted (H) C2 position in the (4S) compound allows for greater conformational flexibility, as described by puckering amplitude and phase angle parameters .

Physicochemical Properties

- Thermal Stability :

- Chirality :

- The (4S) configuration distinguishes the target compound from racemic mixtures or other stereoisomers, making it valuable in enantioselective catalysis.

Research Findings and Industrial Relevance

- Crystallography and Structural Analysis :

- Conformational Dynamics :

- The puckered geometry of the dihydrooxazole ring (quantified via Cremer-Pople coordinates) impacts hydrogen bonding and molecular packing, critical for crystallization .

Biological Activity

Methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

Methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate features a five-membered oxazole ring that includes one nitrogen and one oxygen atom. Its molecular formula is with a molecular weight of approximately 145.11 g/mol. The compound is characterized by its chirality at the 4-position, which contributes to its stereochemical properties and biological activities.

The biological activity of methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, making it a valuable tool for studying enzyme-substrate interactions and other biological processes.

Interaction Studies

Preliminary studies indicate that this compound may act as a ligand for certain enzymes, influencing their activity. Further research is necessary to elucidate the specific pathways involved in its mechanism of action.

Biological Activities

Research indicates that compounds containing the oxazole moiety often exhibit diverse biological activities. Methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate has shown potential in several areas:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

- Structure–Activity Relationship (SAR) : A study on substituted oxazolones identified compounds with significant inhibitory effects on certain cancer cell lines. For instance, derivatives with modifications at the 4-position exhibited enhanced potency .

- Crystallographic Studies : Fragment screening studies have shown that similar oxazole compounds can bind effectively to target proteins, indicating their potential as drug candidates .

- Synthesis and Evaluation : Research has demonstrated effective synthesis methods for producing high-purity oxazole derivatives. These derivatives were then evaluated for their biological activities in vitro and in vivo .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate while preserving stereochemical integrity?

- Methodological Answer : Cyclization of β-amino alcohols with methyl glyoxylate under acidic conditions is a common approach. The stereochemistry at the C4 position (4S configuration) can be controlled using chiral auxiliaries or enantioselective catalysis. Post-synthetic purification via recrystallization or chiral chromatography ensures stereochemical purity. Structural analogs, such as ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate, have been synthesized via similar cyclization methods .

Q. How can the dihydrooxazole ring conformation be characterized experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for determining ring puckering and stereochemistry. For dynamic conformational analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities of protons. Ring puckering coordinates, as defined by Cremer and Pople (1975), quantify deviations from planarity using torsional angles or out-of-plane displacements .

Q. What spectroscopic techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign diastereotopic protons in the 4,5-dihydrooxazole ring (e.g., geminal protons at C5) and confirm ester carbonyl resonance (~165-170 ppm).

- IR Spectroscopy : Identify C=O stretching (ester: ~1720 cm⁻¹) and C=N stretching (oxazole: ~1650 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C6H7NO3) and isotopic patterns.

Advanced Research Questions

Q. How does the (4S) stereochemistry influence the compound’s reactivity in asymmetric catalysis or medicinal chemistry applications?

- Methodological Answer : The 4S configuration can dictate enantioselective outcomes in reactions where the oxazole acts as a ligand or chiral scaffold. For example, ferrocenyl-dihydrooxazole derivatives exhibit stereodependent electrochemical properties in catalysis . In drug discovery, stereochemistry affects binding affinity; molecular docking studies (e.g., AutoDock Vina) should compare 4S vs. 4R enantiomers against target proteins .

Q. What computational methods are suitable for analyzing the compound’s electronic structure and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Model solvation effects on ring puckering dynamics using software like GROMACS.

- QSPR Models : Correlate substituent effects (e.g., methyl vs. ethyl esters) with physicochemical properties (logP, solubility) .

Q. How can crystallographic data resolve discrepancies in reported dihydrooxazole ring puckering amplitudes?

- Methodological Answer : Refinement using SHELXL (via SHELX suite) allows precise determination of puckering parameters. For example, Cremer-Pople coordinates (q, θ) derived from X-ray data quantify nonplanarity, resolving conflicts between torsion angle-based vs. displacement-based models .

Q. What are the challenges in scaling up the synthesis of this compound without racemization?

- Methodological Answer : Racemization risks arise under acidic/basic conditions or elevated temperatures. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.